

(R)-1-(2-Chlorophenyl)ethanol physical and chemical properties

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Compound of Interest

Compound Name:	(R)-1-(2-Chlorophenyl)ethanol
CAS No.:	120466-66-2; 131864-71-6; 13524-04-4
Cat. No.:	B2680201

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Technical Whitepaper: (R)-1-(2-Chlorophenyl)ethanol Physicochemical Profile, Synthetic Utility, and Safety Protocols

Executive Summary

(R)-1-(2-Chlorophenyl)ethanol (CAS: 120466-66-2) is a high-value chiral secondary alcohol. [1] It serves as a "privileged structure" in drug discovery, functioning as a precursor for chiral amines, ethers, and halo-derivatives found in agrochemicals and pharmaceuticals. Its ortho-chloro substituent provides unique steric and electronic properties that influence the stereoselectivity of downstream transformations, distinguishing it from its meta- and para-isomers.

Identity and Physicochemical Characterization[2][3]

Nomenclature and Identifiers

Parameter	Detail
IUPAC Name	(1R)-1-(2-Chlorophenyl)ethanol
Common Synonyms	(R)-2'-Chloro- α -methylbenzyl alcohol; (R)-1-(o-Chlorophenyl)ethanol
CAS Number	120466-66-2 (Specific Enantiomer)13524-04-4 (Racemate)
Molecular Formula	C ₈ H ₉ ClO
Molecular Weight	156.61 g/mol
SMILES	CC1=CC=CC=C1Cl

Physical Properties

The following data represents the purified (R)-enantiomer.

Property	Value	Conditions / Notes
Physical State	Liquid	Colorless to light yellow
Boiling Point	121–123 °C	@ 14 mmHg (derived from racemate)
Density	1.18 g/mL	@ 20 °C
Refractive Index	= 1.5450	Standard reference
Specific Rotation		, Chloroform (CHCl ₃)
Flash Point	94 °C	Closed Cup
Solubility	Soluble	Methanol, Ethanol, DCM, Ethyl Acetate
Solubility	Insoluble	Water

“

Critical Note on Stereochemistry: The optical rotation is solvent-dependent. While positive (+) in chloroform, reports indicate inversion of sign or magnitude shifts in protic solvents like methanol. Always verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column) rather than rotation alone.

Synthetic Routes: Asymmetric Catalysis

The industrial preparation of **(R)-1-(2-Chlorophenyl)ethanol** relies on Asymmetric Transfer Hydrogenation (ATH) to ensure high enantiomeric excess (>98% ee).

Primary Workflow: Noyori Transfer Hydrogenation

This method utilizes a Ruthenium(II) catalyst complexed with a chiral diamine ligand (e.g., TsDPEN).

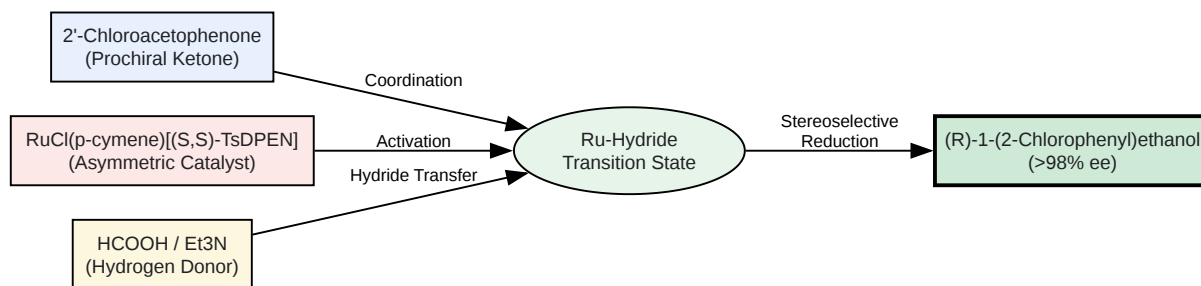
- Substrate: 2'-Chloroacetophenone
- Catalyst System: RuCl(p-cymene)[(S,S)-TsDPEN]
- Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or Isopropanol.
- Mechanism: Metal-ligand bifunctional catalysis where the chiral ligand creates a steric pocket that differentiates the pro-chiral faces of the ketone.

Biocatalytic Reduction

An alternative "green" route employs Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) which can achieve >99% ee under mild aqueous conditions.

Synthesis Workflow Diagram

The following diagram illustrates the stereoselective reduction pathway.



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Figure 1: Asymmetric Transfer Hydrogenation (ATH) pathway yielding the (R)-enantiomer.

Chemical Reactivity and Transformations

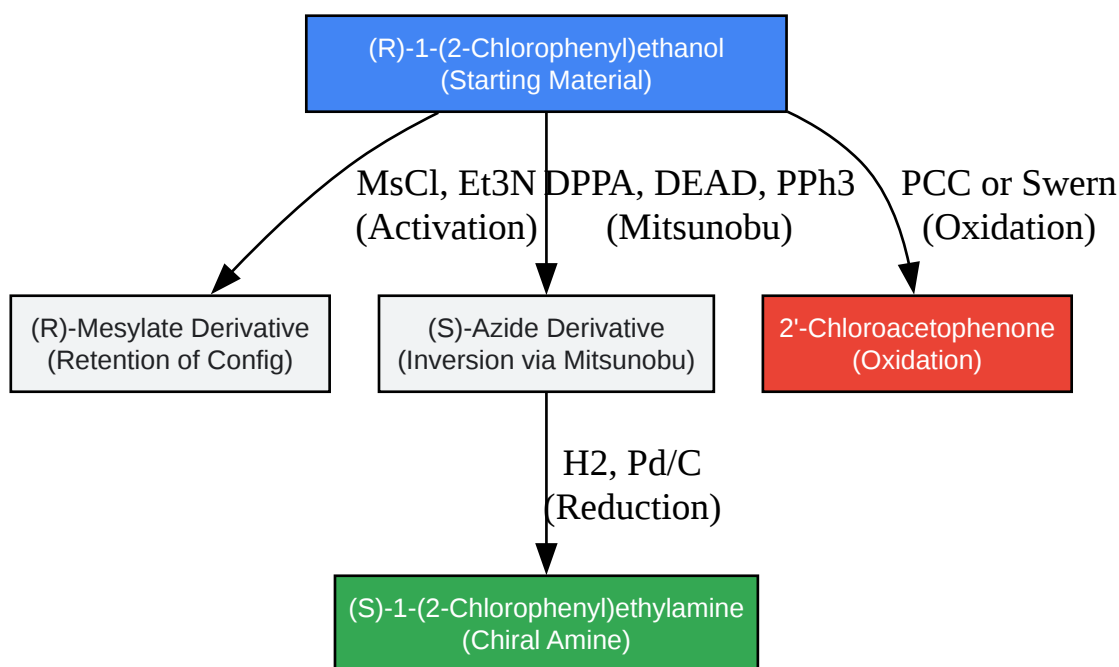
The secondary hydroxyl group, combined with the steric bulk of the ortho-chloro ring, dictates its reactivity profile.

Stereospecific Substitutions (Mitsunobu & Activation)

The (R)-hydroxyl group can be converted into other functional groups with inversion of configuration (Walden inversion) or retention depending on the method.

- Activation: Reaction with Methanesulfonyl chloride (MsCl) yields the mesylate, a versatile electrophile.
- Azidation: Reaction with Diphenylphosphoryl azide (DPPA) via Mitsunobu conditions yields (S)-1-(2-chlorophenyl)ethyl azide (Inversion).
- Amination: Subsequent reduction of the azide affords the chiral amine, a key pharmacophore.

Reactivity Map



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Figure 2: Functional group transformations and stereochemical outcomes.

Pharmaceutical Applications

(R)-1-(2-Chlorophenyl)ethanol is not merely a solvent but a Chiral Synthon.

- **Chiral Amines Synthesis:** It is the direct precursor to (S)-1-(2-chlorophenyl)ethylamine. Chiral amines of this class are structural motifs in calcimimetics and antifungal agents.
- **Agrochemicals:** The 2-chlorophenyl moiety is prevalent in azole fungicides. High enantiopurity is required to maximize biological activity and minimize off-target toxicity.
- **General Building Block:** Used in the synthesis of libraries for GPCR ligands (e.g., histamine receptors) where the ortho-chloro group provides a conformational lock, restricting rotation and improving binding affinity.

Handling and Safety (MSDS Summary)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation. [2][3]
STOT-SE	H335	May cause respiratory irritation.

Storage Protocol:

- Store in a cool, dry place (<15 °C recommended).[4]
- Keep container tightly closed under an inert atmosphere (Nitrogen/Argon) to prevent oxidation.
- Segregate from strong oxidizing agents and acid chlorides.

References

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